Superior Tumor Selectivity vs. Xylonolactone Derivatives
Lactone acetates derived from D-ribonolactone demonstrated a higher selectivity of action in cytotoxicity assays against human melanoma (A375), cervical adenocarcinoma (HeLa), and metastatic melanoma (WM266) cancer cell lines when compared directly to analogous compounds synthesized from D-xylonolactone [1]. The ribonolactone-derived acetates exhibited strong cytotoxicity against all tested tumor cells but showed only limited toxicity toward healthy human dermal fibroblast (HDF) control cells, whereas the D-xylonolactone-derived counterparts did not achieve this same degree of selectivity [1].
| Evidence Dimension | Selectivity of cytotoxic action (tumor cells vs. healthy control cells) |
|---|---|
| Target Compound Data | Strong cytotoxicity against A375, HeLa, WM266 tumor cells; limited toxicity on HDF healthy cells |
| Comparator Or Baseline | D-xylonolactone-derived bromolactone acetates |
| Quantified Difference | Higher selectivity (qualitative assessment, no numerical index provided) |
| Conditions | In vitro cytotoxicity assays using A375 (melanoma), HeLa (cervical adenocarcinoma), WM266 (metastatic melanoma) cancer cell lines, and human dermal fibroblast (HDF) healthy control cells |
Why This Matters
The superior selectivity of ribonolactone-derived acetates minimizes off-target toxicity in preclinical models, making it a preferred starting material for developing safer anticancer agents.
- [1] Capasso D, Marino P, Di Gaetano S, Borbone N, Terracciano M, Trani R, Longo C, Piccialli V. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Mar Drugs. 2023;21(8):449. View Source
